2,4-Dinitro-6-bromophenol
Description
2,4-Dinitro-6-bromophenol is a halogenated phenolic compound characterized by nitro groups at the 2- and 4-positions and a bromine atom at the 6-position. This structure confers strong electron-withdrawing effects, enhancing its acidity and reactivity compared to simpler phenols. The compound is synthesized through sequential nitration and bromination steps, as inferred from analogous pathways described for related bromophenols .
Properties
CAS No. |
2316-50-9 |
|---|---|
Molecular Formula |
C6H3BrN2O5 |
Molecular Weight |
263.00 g/mol |
IUPAC Name |
2-bromo-4,6-dinitrophenol |
InChI |
InChI=1S/C6H3BrN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H |
InChI Key |
LGAQVCNAUXQEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 2,4-Dinitro-6-bromophenol and selected analogs:
Key Observations:
- Electron-Withdrawing Effects: The dual nitro groups in this compound significantly lower its pKa compared to analogs with halogens (Cl, F) or alkyl chains (Dinoseb). This makes it a stronger acid, useful in reactions requiring proton donation .
- Thermal Stability: Nitro groups reduce thermal stability, leading to decomposition at lower temperatures (~200–250°C) compared to chlorinated analogs like 6-Bromo-2,4,5-trichlorophenol, which may decompose above 250°C .
- Applications: While Dinoseb is a commercial herbicide , this compound’s applications are primarily research-oriented, such as serving as a precursor in synthesizing complex heterocycles. Fluorinated analogs like 2-Bromo-4,5-difluorophenol find niche roles in pharmaceutical intermediates due to their lipophilicity .
Reactivity Trends:
- Nitro groups in this compound enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution at the bromine site.
- Chlorinated analogs exhibit slower reactivity in substitution reactions due to weaker leaving-group ability of Cl⁻ compared to Br⁻ .
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